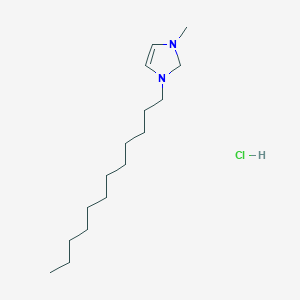
3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a type of ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents. The compound has a molecular formula of C16H31ClN2 and a molecular weight of 286.88 g/mol .
Preparation Methods
The synthesis of 3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-dodecyl-3-methylimidazole with a chlorinating agent. One common method is to react 1-dodecyl-3-methylimidazole with methyl chloride under controlled conditions to form the desired ionic liquid . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride ion in the compound can be substituted with other anions, such as nitrate or sulfate, to form new ionic liquids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various anion exchange reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with proteins, leading to changes in their structure and function. For example, it has been shown to bind to human serum albumin, causing protein unfolding and changes in secondary structure . The interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
3-dodecyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar imidazolium-based ionic liquids, such as:
1-dodecyl-3-methylimidazolium chloride: Similar in structure but without the dihydro modification.
1,3-bis(octyloxycarbonylmethyl)imidazolium chloride: Contains ester functional groups, leading to different properties and applications.
1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride: Another ester-containing ionic liquid with distinct characteristics.
The uniqueness of this compound lies in its specific structure, which imparts unique properties and makes it suitable for a wide range of applications.
Properties
Molecular Formula |
C16H33ClN2 |
|---|---|
Molecular Weight |
288.9 g/mol |
IUPAC Name |
1-dodecyl-3-methyl-2H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H32N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-15H,3-13,16H2,1-2H3;1H |
InChI Key |
WREWAMXVXPPKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CN(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


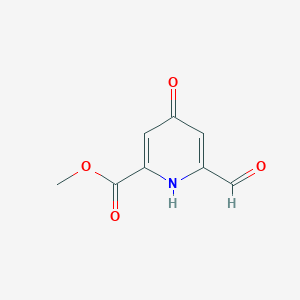
![2-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14857677.png)

![2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B14857684.png)

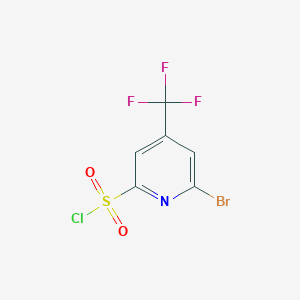
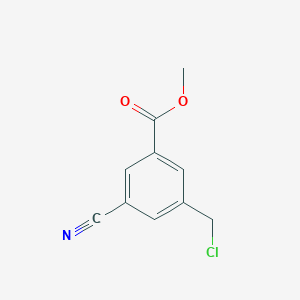
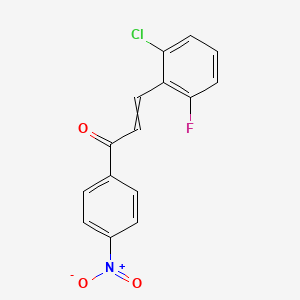
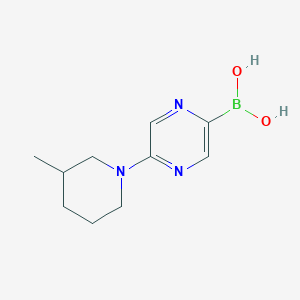
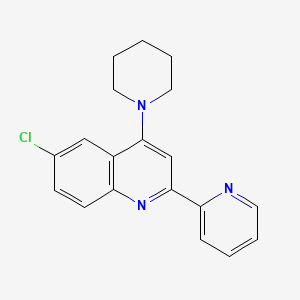
![exo-3-Azabicyclo[3.2.1]octan-8-ol HCl](/img/structure/B14857737.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-3,4,5-triol](/img/structure/B14857744.png)
![2-[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14857746.png)

